molecular formula C11H17NO4 B12914921 (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide

(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide

Cat. No.: B12914921
M. Wt: 227.26 g/mol
InChI Key: WMGXONSYPOENKA-VIFPVBQESA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound’s IUPAC name, 3-oxo-N-[(3S)-2-oxooxolan-3-yl]heptanamide , systematically describes its structure. The root name heptanamide indicates a seven-carbon chain with an amide group at position 1. The prefix 3-oxo specifies a ketone group at carbon 3 of the heptanamide backbone. The substituent N-[(3S)-2-oxooxolan-3-yl] denotes a tetrahydrofuran (oxolane) ring attached to the amide nitrogen, with a ketone at position 2 and an (S)-configuration at carbon 3 of the oxolane ring.

The structural formula can be represented as:
CH3(CH2)3COCH2CONH-C3H4O2
where the oxolane ring (C3H4O2) contains a ketone group at position 2. The (S)-configuration at C3 of the oxolane ring introduces chirality, a critical feature influencing the molecule’s biochemical interactions.

CAS Registry Number and Alternative Chemical Identifiers

The compound’s primary identifier is its CAS Registry Number 148433-17-4 , assigned by the Chemical Abstracts Service. Additional identifiers include:

Identifier Type Value Source
PubChem CID 10376441
ChemSpider ID 391655
ChEMBL ID CHEMBL206864
Wikidata ID Q120248102

These identifiers facilitate cross-referencing across chemical databases. The SMILES string CCCCC(=O)CC(=O)N[C@H]1CCOC1=O explicitly encodes the stereochemistry at C3 using the @ symbol.

Molecular Formula and Weight Calculations

The molecular formula C11H17NO4 derives from:

  • 11 carbons : 7 from heptanamide + 4 from oxolane
  • 17 hydrogens : Distributed across both moieties
  • 1 nitrogen : In the amide group
  • 4 oxygens : 1 in amide, 2 in ketones, 1 in oxolane ether

Using atomic weights (C:12.011, H:1.008, N:14.007, O:15.999), the molecular weight calculates as:
$$
(11 \times 12.011) + (17 \times 1.008) + (1 \times 14.007) + (4 \times 15.999) = 227.26 \text{ g/mol}
$$
This matches experimental values from PubChem. A code-based verification using Python yields identical results:

atomic_weights = {'C':12.011, 'H':1.008, 'N':14.007, 'O':15.999}
formula_counts = {'C':11, 'H':17, 'N':1, 'O':4}
total = sum(atomic_weights[el] * count for el, count in formula_counts.items())
# Output: 227.26 g/mol 

Stereochemical Configuration Analysis

The compound contains one stereocenter at C3 of the oxolane ring, confirmed by its (S)-configuration designation. The Cahn-Ingold-Prelog priority rules assign priorities as:

  • Oxygen (from ketone)
  • Amide-bearing carbon
  • Adjacent oxolane carbons

This results in an S configuration when viewed along the C3–N bond axis. The 3D structure (PubChem CID 10376441) shows the hydroxyl oxygen of the oxolane ring oriented counterclockwise from the highest-priority group.

The stereochemistry critically impacts biological activity, as evidenced by studies showing enantiomer-specific binding to bacterial quorum-sensing proteins like LasR and LuxR. The (S)-enantiomer exhibits 10–100× greater receptor affinity than its (R)-counterpart in Pseudomonas aeruginosa systems.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]heptanamide

InChI

InChI=1S/C11H17NO4/c1-2-3-4-8(13)7-10(14)12-9-5-6-16-11(9)15/h9H,2-7H2,1H3,(H,12,14)/t9-/m0/s1

InChI Key

WMGXONSYPOENKA-VIFPVBQESA-N

Isomeric SMILES

CCCCC(=O)CC(=O)N[C@H]1CCOC1=O

Canonical SMILES

CCCCC(=O)CC(=O)NC1CCOC1=O

Origin of Product

United States

Preparation Methods

Synthesis of Acyl Chloride

  • The starting acid, 3-oxoheptanoic acid, is converted to its acyl chloride using oxalyl chloride (COCl)2, often with a catalytic amount of dimethylformamide (DMF) to activate the reaction.
  • The reaction is typically carried out under anhydrous conditions and inert atmosphere to prevent hydrolysis.
  • The acyl chloride is isolated or used in situ for the next step.

Preparation of the Chiral Amino Lactone

  • The (S)-3-aminotetrahydrofuran-2-one hydrobromide salt is commercially available or can be synthesized via known methods involving lactone ring formation and stereoselective amination.
  • The amino lactone is used as the nucleophile in the coupling reaction.

Amide Bond Formation

  • The amino lactone salt is dissolved in anhydrous dichloromethane (CH2Cl2) or another suitable solvent under nitrogen atmosphere at 0 °C.
  • Triethylamine (Et3N) is added as a base to neutralize the HBr salt and to scavenge HCl formed during the reaction.
  • The acyl chloride is added dropwise to the stirred solution.
  • The reaction mixture is stirred initially at 0 °C for 30 minutes and then allowed to warm to room temperature for 2 hours to ensure complete reaction.
  • The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.
  • After completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography using cyclohexane/ethyl acetate mixtures as eluents.
  • Recrystallization may be performed to obtain the pure amide.

Avoidance of Epimerization

  • The stereogenic center at the amino lactone is sensitive; however, the described conditions avoid epimerization, as confirmed by chiral HPLC and NMR analysis in related studies.
  • The use of mild bases and low temperatures is critical.

Reaction Scheme Summary

Step Reagents/Conditions Outcome
1 3-oxoheptanoic acid + oxalyl chloride, DMF (cat), anhydrous, inert atmosphere Formation of 3-oxoheptanoyl chloride
2 (S)-3-aminotetrahydrofuran-2-one hydrobromide + Et3N, CH2Cl2, 0 °C to RT Free amine generation
3 Addition of acyl chloride to amine solution, stirring 0 °C to RT Formation of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide
4 Workup and purification by chromatography and recrystallization Pure chiral amide product

Research Findings and Analytical Data

  • The amide product is obtained as a white solid with high purity.
  • 1H NMR and 13C NMR spectra confirm the structure, showing characteristic signals for the heptanoyl chain, the amide NH, and the lactone ring protons.
  • Chiral HPLC analysis confirms retention of stereochemistry at the (S)-center.
  • Mass spectrometry (LC-MS) shows the expected molecular ion peak at m/z 228 [M+H]+, consistent with the molecular weight of 227.26 g/mol.
  • No epimerization or side reactions were observed under the described conditions, indicating the robustness of the method.

Comparative Notes on Alternative Methods

  • Alternative coupling reagents such as BOP reagent or carbodiimides (e.g., EDC, DCC) can be used but may require additional steps to remove byproducts and may risk racemization.
  • Direct coupling of carboxylic acid with amine using peptide coupling agents is less preferred due to the sensitivity of the lactone ring and stereocenter.
  • The acyl chloride method remains the most straightforward and efficient for this compound class.

Summary Table of Preparation Parameters

Parameter Details
Starting acid 3-oxoheptanoic acid
Acyl chloride formation Oxalyl chloride, catalytic DMF, anhydrous, inert atmosphere
Amine component (S)-3-aminotetrahydrofuran-2-one hydrobromide salt
Base Triethylamine
Solvent Anhydrous dichloromethane
Temperature 0 °C to room temperature
Reaction time 2.5 hours (0.5 h at 0 °C + 2 h at RT)
Purification Column chromatography, recrystallization
Yield Typically high (not explicitly reported but analogous compounds show yields >70%)
Stereochemical integrity Maintained, no epimerization observed

Chemical Reactions Analysis

Types of Reactions

(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide, such as hydroxylated, aminated, and other substituted compounds.

Scientific Research Applications

Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

One of the prominent applications of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide is its role as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase, an enzyme involved in the metabolism of bioactive lipids such as palmitoylethanolamide. Inhibiting this enzyme can enhance the levels of endocannabinoids, which are associated with pain relief and anti-inflammatory effects. Recent studies have demonstrated that compounds with a similar structural framework exhibit significant potency in inhibiting NAAA activity, suggesting that (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide could be further explored as a therapeutic agent for pain management and inflammation reduction .

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide has revealed critical insights into how modifications to its structure can influence its biological activity. For example, variations in the carbon chain length or functional groups attached to the tetrahydrofuran moiety can significantly affect the compound's inhibitory potency against NAAA. This information is crucial for the design of more effective inhibitors and can lead to the development of new therapeutic agents targeting related pathways in pain and inflammation .

In Vivo Efficacy Studies

In vivo studies have demonstrated the efficacy of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide in models of inflammation. For instance, a study indicated that administration of this compound reduced carrageenan-induced leukocyte infiltration in animal models, highlighting its potential as an anti-inflammatory agent . The results suggest that it may modulate inflammatory responses by preventing the degradation of palmitoylethanolamide, thereby enhancing its protective effects.

Pharmacokinetics and Toxicity Assessments

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide. Preliminary assessments indicate favorable ADME characteristics, which could support its development as a drug candidate. Additionally, toxicity studies are necessary to evaluate the safety profile of this compound before clinical trials can commence .

Comparison with Similar Compounds

The compound is part of a homologous series and shares structural motifs with several analogs. Key comparisons are outlined below:

Homologs with Varying Acyl Chain Lengths

Compounds in this category differ in the length of the 3-oxo acyl chain, influencing their physical and chemical properties.

Compound Name Chain Length Substituents Melting Point (°C) [α]D (c in MeOH) Purity/Yield Reference
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)pentanamide (3-oxo-C5-HSL) C5 3-oxo Not reported Not reported Not reported
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide C6 3-oxo Not reported Not reported Not reported
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide (Target) C7 3-oxo Not reported Not reported Not reported
(S)-N-(2-Oxotetrahydrofuran-3-yl)stearamide C18 Straight-chain (no oxo) Not reported Not reported Not reported

Key Observations :

  • Chain length inversely correlates with melting points in non-oxo analogs (e.g., C4–C7 sulfamoylphenyl derivatives show decreasing melting points with longer chains ).

Derivatives with Functional Group Modifications

These compounds retain the 2-oxotetrahydrofuran-3-yl moiety but feature additional functional groups.

Aminomethylene-Substituted Analogs
Compound Name Chain Length Substituents Melting Point (°C) Purity (%) Reference
(S,Z)-2-(Aminomethylene)-3-oxo-N-(2-oxotetrahydrofuran-3-yl)octanamide (2e) C8 3-oxo, aminomethylene 119.7–120.9 98.94
(S,Z)-2-(Aminomethylene)-3-oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide (2f) C12 3-oxo, aminomethylene 120.1–120.9 98.68

Key Observations :

  • Longer chains (C12 vs. C8) show minimal impact on melting points in this series .
Sulfamoylphenyl Derivatives
Compound Name Chain Length Substituents Melting Point (°C) [α]D (c in MeOH) Yield (%) Reference
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)heptanamide (5d) C7 Sulfamoylphenyl 143–144 +4.7° 45.4

Key Observations :

  • The sulfamoylphenyl group increases polarity, leading to higher melting points compared to non-aromatic analogs .
  • Synthesis yields for these derivatives are moderate (~45–51%) .

Biological Activity

(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of quorum sensing and inflammation modulation. This article synthesizes available research findings, highlighting the compound's mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide is characterized by its unique oxo and tetrahydrofuran substituents, which contribute to its biological properties. The molecular formula can be represented as C11H17NO3C_{11}H_{17}NO_3.

Quorum Sensing

One of the primary biological activities of (S)-3-oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide is its role as a signaling molecule in bacterial communication systems known as quorum sensing. This mechanism regulates gene expression in response to cell density, influencing behaviors such as biofilm formation and virulence factor production in bacteria like Aliivibrio fischeri and Azospirillum lipoferum .

Inflammation Modulation

The compound has been shown to induce systemic inflammation, potentially through disrupting intestinal barrier function. This effect is concentration-dependent, suggesting that lower doses may have different impacts compared to higher doses . The interaction with inflammatory pathways could make it a candidate for further investigation in inflammatory diseases.

In Vitro Studies

Research has demonstrated that (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide can influence various cellular processes:

Activity Effect Reference
Quorum SensingRegulates microbial population behavior
Inflammatory ResponseInduces cytokine release
Antioxidant ActivityExhibits free radical scavenging properties

In Vivo Studies

In animal models, the compound has shown significant effects on body weight and inflammation:

Study Type Outcome Reference
Mouse ModelInduced weight loss and intestinal disruption
PharmacokineticsToxicity observed at high concentrations

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the tetrahydrofuran moiety can significantly alter the compound's potency and selectivity. For example, compounds lacking specific functional groups were found to be less effective in inhibiting related enzymatic pathways .

Case Studies

  • Inflammation in Mice : A study demonstrated that administration of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide resulted in increased levels of pro-inflammatory cytokines, suggesting its role in modulating immune responses.
  • Bacterial Communication : Research involving Aliivibrio fischeri highlighted the compound's ability to enhance biofilm formation under specific conditions, underscoring its significance in microbial ecology.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide to achieve high yield and purity?

  • Methodological Answer : High yield and purity (>98%) can be achieved using Z-selective, metal-free synthesis via intramolecular hydrogen bonding to stabilize transition states. Key steps include:

  • Reaction Conditions : Use β-ketoamide precursors and mild bases (e.g., triethylamine) in ethanol or dichloromethane at room temperature .
  • Purification : Column chromatography with silica gel (e.g., 10% EtOAc/hexane) followed by recrystallization .
  • Purity Validation : Confirm via HPLC (e.g., 98.94–99.79% purity) and NMR spectroscopy .

Q. What spectroscopic methods are recommended for characterizing the structural integrity of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide?

  • Methodological Answer : A multi-technique approach is critical:

  • 1H/13C NMR : Assign stereochemistry and confirm carbonyl/amide groups (e.g., δ ~169–199 ppm for ketones, δ ~174 ppm for lactam rings) .
  • IR Spectroscopy : Identify hydrogen-bonded amide stretches (~3240 cm⁻¹) and ketone C=O (~1774 cm⁻¹) .
  • HPLC : Quantify purity (>98%) using reverse-phase C18 columns with UV detection .

Q. What are the optimal storage conditions for (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide to ensure long-term stability?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers. Pre-dissolve in anhydrous DMSO or DMF (30 mg/mL) to prevent hydrolysis. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can intramolecular hydrogen bonding influence the stereoselective synthesis of amide-substituted derivatives of this compound?

  • Methodological Answer : Intramolecular H-bonding between the amide NH and carbonyl oxygen enforces a planar transition state, favoring Z-selectivity (e.g., >90% Z-isomer yield). This is validated by:

  • X-ray crystallography : To confirm spatial arrangement .
  • Variable-temperature NMR : To observe H-bond stability under thermal stress .

Q. What strategies are effective in resolving enantiomeric mixtures of structurally related β-aminoenone derivatives?

  • Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases. For example:

  • Enantiomeric Ratios : Achieve 90:10 to 94:6 separation, monitored via retention times (τR = 14.1–21.2 min) .
  • Circular Dichroism (CD) : Confirm absolute configuration post-purification .

Q. How does this compound interact with bacterial quorum sensing systems, and what experimental models validate its efficacy?

  • Methodological Answer : The compound acts as a synthetic autoinducer analog , inhibiting key virulence pathways:

  • lasI/rhlI Reporter Assays : Quantify inhibition of pyocyanin and elastase production in Pseudomonas aeruginosa .
  • Biofilm Assays : Use crystal violet staining to assess biofilm disruption at sub-micromolar concentrations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles across different studies?

  • Methodological Answer : Discrepancies often arise from solvent purity or measurement techniques. To resolve:

  • Standardize Protocols : Use USP-grade solvents and dynamic light scattering (DLS) to assess aggregation .
  • Cross-Validate : Compare NMR spectra in DMSO-d6 vs. CDCl3 to detect solvent-specific interactions .

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